2,7-Octadien-1-ol, 3,7-dimethyl-, (E)-

Description

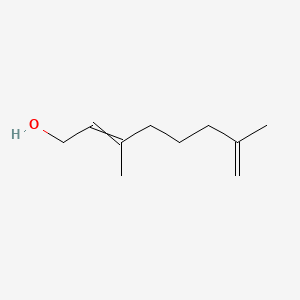

Structure

3D Structure

Properties

CAS No. |

624-14-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

3,7-dimethylocta-2,7-dien-1-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h7,11H,1,4-6,8H2,2-3H3 |

InChI Key |

RIFSGUJLMACJMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCC(=CCO)C |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of E Nerolidol

Precursor Metabolism: Farnesyl Diphosphate (B83284) (FDP) as a Central Intermediate

The biosynthesis of all sesquiterpenes, a class of C15 terpenoids, originates from the central precursor molecule, farnesyl diphosphate (FDP), also known as farnesyl pyrophosphate (FPP). nih.govwikipedia.org FDP is formed through the condensation of two molecules of isopentenyl diphosphate (IDP) with one molecule of its isomer, dimethylallyl diphosphate (DMADP). nih.gov These fundamental five-carbon building blocks are themselves products of the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways. FDP stands at a critical metabolic branch point, as it can be directed towards the synthesis of a vast array of compounds, including sterols, carotenoids, and thousands of sesquiterpenes. wikipedia.org The conversion of FDP to (E)-Nerolidol is the committed step in its biosynthesis, catalyzed by specific terpene synthases. nih.govnih.gov

Terpene Synthase-Mediated Biosynthesis of (E)-Nerolidol

The direct enzymatic conversion of the linear precursor FDP into the vast diversity of terpene structures is catalyzed by terpene synthases (TPS). nih.gov These enzymes are responsible for the formation of (E)-Nerolidol by facilitating the ionization of FDP and subsequent quenching of the resulting carbocation with a water molecule.

(E)-Nerolidol Synthases (NES) are specialized enzymes that catalyze the conversion of FDP to (E)-Nerolidol. nih.gov These have been identified and characterized from a variety of plant and microbial sources.

Numerous (E)-Nerolidol synthases have been isolated from different plant species, where (E)-Nerolidol often plays a role in floral scent, defense against herbivores, and other ecological interactions.

Antirrhinum majus (Snapdragon): In snapdragon, two nerolidol (B1678203)/linalool (B1675412) synthases, AmNES/LIS-1 and AmNES/LIS-2, have been identified. nih.gov AmNES/LIS-1 is located in the cytosol and is responsible for the biosynthesis of nerolidol from FDP. nih.gov

Zea mays (Maize): Maize plants, particularly after herbivore damage, produce (E)-Nerolidol as a precursor to the homoterpene (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a compound involved in indirect defense by attracting parasitic wasps. nih.govnih.gov The terpene synthase 1 (tps1) gene encodes an enzyme that converts FDP into a mixture of acyclic sesquiterpenes, including (3R)-(E)-nerolidol. nih.govnih.gov The expression of this gene is upregulated following herbivory. nih.govnih.gov Studies have demonstrated an (E)-nerolidol synthase activity in maize that produces (3S)-(E)-nerolidol. nih.govresearchgate.net

Camellia sinensis (Tea Plant): (E)-Nerolidol is a characteristic aroma compound in oolong tea. mdpi.com Several terpene synthase genes have been identified in the tea plant that are involved in its production. The gene CsTPS35 is suggested to produce (E)-nerolidol from FPP, and its expression increases during the spreading process of green tea. mdpi.com Another gene, CsTPS4, is also classified as an NES. Additionally, some bifunctional linalool/nerolidol synthases, such as CsLIS/NES (CsTPS42), can produce nerolidol. mdpi.com

Actinidia chinensis (Kiwifruit): In kiwifruit flowers, (E)-nerolidol is the major emitted volatile compound. nih.gov A single gene, AcNES1, was identified and functionally characterized as a (S)-(E)-nerolidol synthase. The enzyme, located in the cytoplasm, converts FDP to predominantly (S)-(E)-nerolidol. nih.gov Its peak expression correlates with the highest accumulation of (E)-nerolidol in the flowers. nih.gov

Interactive Table of Plant-Derived (E)-Nerolidol Synthases

| Enzyme Name | Source Organism | Product(s) | Stereochemistry | Subcellular Localization | Reference |

| AmNES/LIS-1 | Antirrhinum majus | Nerolidol, Linalool | Not Specified | Cytosol | nih.gov |

| TPS1 | Zea mays | (E)-β-farnesene, (E)-Nerolidol, (E,E)-farnesol | (3R) | Not Specified | nih.govnih.gov |

| (E)-nerolidol synthase | Zea mays | (E)-Nerolidol | (3S) | Not Specified | nih.govresearchgate.net |

| AcNES1 | Actinidia chinensis | (E)-Nerolidol, Linalool | (S) | Cytoplasm | nih.gov |

| CsTPS35, CsTPS4 | Camellia sinensis | (E)-Nerolidol | Not Specified | Not Specified | mdpi.com |

Microorganisms, particularly bacteria from the genus Streptomyces, are also a source of nerolidol synthases.

Streptomyces clavuligerus : This bacterium possesses a bifunctional linalool/nerolidol synthase (bLinS) that can utilize both geranyl diphosphate (GPP) to produce linalool and farnesyl diphosphate (FPP) to produce nerolidol. nih.govnih.gov This enzyme has been identified and characterized, and structural studies have provided insights into its catalytic mechanism. nih.govacs.orgoup.com The microbial synthase has been shown to be a highly active biocatalyst for monoterpene and sesquiterpene production when expressed in engineered E. coli strains. acs.org

The formation of (E)-Nerolidol from FDP is a stereochemically controlled enzymatic reaction. mdpi.com The reaction proceeds through the ionization of the diphosphate group from FDP, leading to the formation of a farnesyl carbocation. acs.org This is followed by an isomerization to a nerolidyl cation intermediate. acs.org Finally, the reaction is terminated by the nucleophilic attack of a water molecule on the C3 carbon of the nerolidyl cation, resulting in the formation of the tertiary alcohol, (E)-Nerolidol. nih.gov

The stereoselectivity of this process is determined by the specific terpene synthase involved. For instance, the enzyme from Actinidia chinensis (AcNES1) predominantly produces (S)-(E)-nerolidol. nih.gov Similarly, the herbivore-induced synthase in maize has been shown to produce (3S)-(E)-nerolidol, while the TPS1 enzyme from the same plant can produce the (3R)-enantiomer. nih.govnih.govnih.gov

The catalytic mechanism of terpene synthases, including (E)-nerolidol synthase, is characterized by an electrophilically initiated carbocationic cascade. nih.gov The reaction is initiated by the ionization of the diphosphate ester of FDP. This crucial first step is facilitated by the presence of divalent metal ion cofactors, typically magnesium (Mg²⁺) or manganese (Mn²⁺). nih.govexlibrisgroup.com These metal ions are coordinated by highly conserved aspartate-rich motifs within the enzyme's active site, such as the DDXXD/E motif. uniprot.org The metal ions assist in neutralizing the negative charges of the diphosphate moiety, which promotes its departure as a stable leaving group (PPi) and initiates the formation of the initial carbocation, setting off the cascade of reactions that ultimately leads to the final product. nih.gov

Enzymatic Reaction Mechanisms and Stereoselectivity of (E)-Nerolidol Formation

Enantiomeric Specificity of Biosynthesis (e.g., (3S)-(E)-nerolidol)

The biosynthesis of (E)-nerolidol is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically nerolidol synthases (NES). These enzymes convert the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (FPP), into (E)-nerolidol. A notable characteristic of this enzymatic process is its high degree of stereospecificity, often favoring the production of one enantiomer over the other.

In many plant species, the biosynthesis is highly specific for the (3S)-(E)-nerolidol enantiomer. For instance, nerolidol synthase activity induced by spider mite infestation in cucumber and lima bean specifically produces (3S)-(E)-nerolidol. mdpi.com Similarly, the enzyme AcNES1, responsible for floral (E)-nerolidol biosynthesis in kiwifruit (Actinidia chinensis), predominantly synthesizes the (S)-(E)-nerolidol enantiomer. nih.gov Research on maize (Zea mays) has also demonstrated the activity of a (3S)-(E)-nerolidol synthase that is induced upon herbivory. nih.gov This stereoselectivity is crucial as the subsequent biological activities and metabolic fates of nerolidol can be dependent on its specific stereochemistry.

However, this enantiomeric specificity is not absolute across all species or all enzymes. The terpene synthase 1 (TPS1) from maize has been shown to produce both the (3R)- and (3S)-enantiomers of (E)-nerolidol, indicating that some synthases have more relaxed stereochemical control. mdpi.comnih.gov The specific enantiomeric form produced is determined by the precise folding of the enzyme's active site, which dictates the conformation of the FPP substrate during the cyclization and hydrolysis reaction.

| Plant Species | Enzyme/Gene | Predominant Enantiomer | Inducing Factor |

| Cucumber (Cucumis sativus) | (3S)-(E)-nerolidol synthase | (3S)-(E)-nerolidol | Spider mite infestation |

| Lima Bean (Phaseolus lunatus) | (3S)-(E)-nerolidol synthase | (3S)-(E)-nerolidol | Spider mite infestation |

| Kiwifruit (Actinidia chinensis) | AcNES1 | (S)-(E)-nerolidol | Floral development |

| Maize (Zea mays) | (E)-nerolidol synthase | (3S)-(E)-nerolidol | Herbivory (Spodoptera littoralis) |

| Maize (Zea mays) | TPS1 | (3R)-(E)-nerolidol & (3S)-(E)-nerolidol | Herbivory |

| Strawberry (Fragaria vesca) | FvNES1 | (3S)-E-nerolidol | Fruit development |

Genetic Regulation and Expression Profiles of (E)-Nerolidol Synthase Genes

The production of (E)-nerolidol is tightly regulated at the genetic level. The expression of (E)-nerolidol synthase (NES) genes, which belong to the broader terpene synthase (TPS) gene family, is controlled by a variety of internal developmental programs and external environmental stimuli.

Transcriptional and Post-Transcriptional Control in Response to Biotic Stressors

One of the most significant factors influencing the expression of (E)-nerolidol synthase genes is biotic stress, particularly herbivory. Plants often produce (E)-nerolidol as part of an indirect defense mechanism, as it is a precursor to volatile compounds that attract predators and parasitoids of the attacking herbivores. nih.gov

Studies in maize have shown that herbivore damage by caterpillars like Spodoptera littoralis leads to a significant increase in (E)-nerolidol synthase activity and a corresponding rise in the emission of its downstream products. nih.gov The expression of the maize tps1 gene, which encodes an (E)-nerolidol synthase, was found to be elevated by almost 8-fold following herbivore damage. mdpi.com This induction is not merely a response to mechanical damage; it is often specifically triggered by chemical elicitors present in the oral secretions of the herbivores. nih.gov

In alligator weed (Alternanthera philoxeroides), both contact and feeding by its specialist beetle, Agasicles hygrophila, were found to induce the expression of NES genes more rapidly and intensely than mechanical wounding alone. nih.govnih.gov This highlights a sophisticated transcriptional control mechanism that allows the plant to distinguish between simple physical damage and a genuine herbivore attack, enabling a tailored and efficient defensive response.

Modulation by Abiotic Stress and Environmental Cues

While biotic stress is a primary driver, the expression of terpene synthase genes, including those for (E)-nerolidol, is also modulated by abiotic stress and other environmental cues. The broader TPS gene family is known to be responsive to a range of abiotic factors, such as osmotic stress, heat, flooding, and light conditions. mdpi.comnih.gov

In kiwifruit flowers, the expression of the AcNES1 gene and the resulting accumulation of (E)-nerolidol can be influenced by diurnal cycles, suggesting regulation by a circadian clock. nih.gov Although direct studies extensively detailing the effects of specific abiotic stresses on (E)-nerolidol synthase gene expression are less common than those on biotic stress, the established responsiveness of the TPS gene family suggests that environmental conditions play a crucial role in modulating the baseline and inducible levels of (E)-nerolidol production. mdpi.comnih.gov This regulation allows the plant to allocate metabolic resources to defense and signaling pathways in response to prevailing environmental challenges.

Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of different classes of terpenes is strictly compartmentalized within the plant cell, a principle that holds true for (E)-nerolidol. Terpene biosynthesis originates from two distinct pathways: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

(E)-nerolidol, being a sesquiterpene, is derived from the C15 precursor FPP, which is synthesized in the cytosol via the MVA pathway. nih.gov Consequently, the enzymes responsible for (E)-nerolidol synthesis are localized in the cytosol. This has been experimentally confirmed in several species. For example, in snapdragon (Antirrhinum majus), the enzyme AmNES/LIS-1 is found in the cytosol and is responsible for nerolidol biosynthesis. mdpi.com Similarly, in kiwifruit, the (S)-(E)-nerolidol synthase AcNES1 is localized to the cytoplasm. nih.gov

This compartmentalization is critical for regulating metabolic flux. Some terpene synthases are bifunctional in vitro, capable of using both the C10 precursor geranyl diphosphate (GPP) to make monoterpenes and the C15 precursor FPP to make sesquiterpenes. However, their subcellular location in vivo dictates their actual product. A bifunctional nerolidol/linalool synthase in grape (Vitis vinifera) is localized exclusively to the plastids. nih.govnih.gov Since FPP is generally absent in plastids, this enzyme functions in vivo solely as a linalool synthase, utilizing the GPP available in that compartment. nih.gov This demonstrates that subcellular localization is a key regulatory layer controlling the final terpene output of the cell.

Downstream Biotransformations and Derived Metabolites of (E)-Nerolidol

(E)-nerolidol is not always an end product; it often serves as a crucial intermediate in the biosynthesis of other important signaling molecules. These downstream transformations further diversify the chemical repertoire of the plant.

Oxidative Degradation to Homoterpenes: Synthesis of (3E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)

A primary and well-documented biotransformation of (E)-nerolidol is its oxidative degradation to the C11 homoterpene, (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). researchgate.netresearchgate.net DMNT is a volatile organic compound that plays a significant role in plant defense, particularly in attracting carnivorous and parasitic insects that prey on herbivores. nih.gov

The conversion of (E)-nerolidol to DMNT involves the cleavage of a four-carbon unit (C4) from the parent molecule. mdpi.com This reaction is catalyzed by specific cytochrome P450 monooxygenases (CYPs). In maize, the enzyme CYP92C5 has been identified as being responsible for this oxidative cleavage. nih.gov The biosynthesis of (E)-nerolidol itself is considered the first dedicated step in DMNT formation, with the activity of the (E)-nerolidol synthase often correlating closely with DMNT emission following herbivore damage. nih.gov The subsequent conversion by a CYP enzyme represents the final step in producing this important defense signal. nih.gov

The formal byproduct of this one-step degradation is methyl vinyl ketone, although it has not been detected as a byproduct in these reactions. mdpi.com This pathway, which is strongly induced by herbivory, showcases how plants can modify a core sesquiterpene structure to generate a smaller, more volatile signaling molecule tailored for long-distance communication. nih.govmdpi.com

| Precursor | Enzyme Class | Specific Enzyme (Example) | Product | Function of Product |

| (E)-Nerolidol | Cytochrome P450 Monooxygenase | CYP92C5 (Maize) | (3E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) | Indirect Plant Defense (attracts herbivore enemies) |

Enzymatic Machinery for Oxidative Cleavage (e.g., Cytochrome P450 Monooxygenases)

Cytochrome P450 monooxygenases (CYPs or P450s) are a large family of enzymes that play a crucial role in the structural diversification of terpenes by catalyzing oxidative reactions. mdpi.com In the context of (E)-nerolidol metabolism, P450s are responsible for oxidative C-C bond cleavage, a reaction that transforms the C15 sesquiterpene into smaller, biologically active compounds. mdpi.com These enzymes typically introduce molecular oxygen into the terpene backbone, leading to a wide array of functionalized products. mdpi.com

A well-characterized example of this process occurs in maize (Zea mays), where the herbivore-induced formation of the C11 homoterpene (E)-3,8-dimethyl-1,4,7-nonatriene (DMNT) proceeds via the oxidative cleavage of (E)-nerolidol. nih.govmdpi.com This conversion is catalyzed by the cytochrome P450 enzyme CYP92C5. mdpi.com The enzyme facilitates the removal of a four-carbon unit from the (E)-nerolidol molecule. mdpi.com While the formal by-product of this one-step degradation would be but-3-ene-2-one (methyl vinyl ketone), this C4 compound has not been detected, and the precise reaction mechanism remains to be fully elucidated. mdpi.com The activity of P450s in cleaving terpene backbones is a key mechanism for generating volatile signaling compounds and other specialized metabolites in plants. mdpi.comfrontiersin.org Studies on rat and human hepatic microsomes have also shown that nerolidol can interact with and inhibit certain P450 enzymes, specifically from the CYP1A, CYP2B, and CYP3A subfamilies, indicating a broader interaction between this sesquiterpene and P450 systems. mdpi.comnih.gov

| Enzyme Family | Specific Enzyme | Organism | Substrate | Product of Cleavage |

| Cytochrome P450 | CYP92C5 | Zea mays (Maize) | (E)-Nerolidol | (E)-3,8-dimethyl-1,4,7-nonatriene (DMNT) mdpi.com |

Formation of Other Biologically Relevant Derivatives (e.g., nerolidol oxides)

Beyond oxidative cleavage, (E)-nerolidol can be enzymatically modified to form other derivatives, including various oxides. These modifications contribute to the chemical diversity of essential oils and other natural extracts. For example, essential oils derived from the buds of Populus balsamifera (Balsam Poplar) and propolis have been found to be rich in E-nerolidol and its derivatives. nih.gov Among these derivatives are compounds identified as nerolidol oxides. nih.gov The formation of such oxides typically involves the enzymatic addition of an oxygen atom to one of the double bonds within the nerolidol structure, often mediated by enzymes like cytochrome P450s or other oxygenases. While the specific enzymes responsible for the formation of nerolidol oxides in these particular sources have not been fully detailed, the presence of these compounds highlights a common metabolic fate for nerolidol in nature. nih.gov The resulting oxides possess altered chemical properties and potentially different biological activities compared to the parent molecule.

Chemical Synthesis Methodologies for E Nerolidol

Retrosynthetic Analysis of the (E)-Nerolidol Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. For (E)-Nerolidol, a key disconnection can be made at the C3-C4 bond, identifying an acetylenic precursor as a viable synthetic intermediate. This approach allows for the stereoselective construction of the trisubstituted double bond.

Another common retrosynthetic strategy involves the disconnection of the C-O bond of the tertiary alcohol. This leads to a ketone (geranylacetone) and a vinyl organometallic reagent as the key synthons. This approach is particularly advantageous for industrial applications due to the accessibility of the starting materials.

A simplified retrosynthetic analysis can be visualized as follows:

Target Molecule: (E)-Nerolidol

Disconnection 1 (C-O bond): This suggests a Grignard reaction between geranylacetone (B162166) and a vinyl magnesium halide.

Disconnection 2 (C-C bond via acetylide addition): This involves the reaction of an appropriate ketone with an acetylide, followed by partial reduction of the resulting alkyne to the (E)-alkene.

These retrosynthetic pathways provide a logical framework for devising various synthetic routes to (E)-Nerolidol.

Established Industrial Synthesis Routes (e.g., from Linalool (B1675412) or Geranylacetone)

Industrially, (E)-Nerolidol is primarily synthesized from readily available precursors like linalool and geranylacetone.

Synthesis from Linalool: One established method involves the Carroll reaction, where linalool is treated with diketene (B1670635) or ethyl acetoacetate. mdpi.comnih.govgoogle.com This reaction proceeds through a mdpi.commdpi.com-sigmatropic rearrangement to yield a mixture of (E)- and (Z)-geranylacetone. mdpi.comnih.gov The desired (E)-geranylacetone is then separated from the mixture. Subsequent reaction of (E)-geranylacetone with a vinyl Grignard reagent, such as vinylmagnesium bromide, affords (E)-Nerolidol. wikipedia.org

Synthesis from Geranylacetone: A more direct industrial route utilizes geranylacetone as the starting material. wikipedia.org Geranylacetone itself can be produced from linalool as described above, or through other synthetic methods. The conversion of geranylacetone to nerolidol (B1678203) is typically achieved by the addition of a vinyl Grignard reagent. wikipedia.org Another approach involves ethynylation of geranylacetone followed by partial hydrogenation of the resulting alkyne. google.com These methods, however, often result in a mixture of cis- and trans-isomers, necessitating purification steps to isolate the desired (E)-isomer. google.com

| Starting Material | Key Reagents | Intermediate | Final Product |

| Linalool | Diketene or Ethyl Acetoacetate | (E)-Geranylacetone | (E)-Nerolidol |

| Geranylacetone | Vinyl Grignard Reagent | - | (E)-Nerolidol |

Enantioselective Synthesis Strategies for Specific Stereoisomers

(E)-Nerolidol possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (3R)-(E)-Nerolidol and (3S)-(E)-Nerolidol. While many applications use a racemic mixture, the synthesis of enantiomerically pure forms is crucial for certain biological and fragrance applications.

One approach to enantioselective synthesis involves the use of chiral catalysts or reagents to control the stereochemistry of a key reaction step. For instance, asymmetric epoxidation of a suitable olefin precursor followed by regioselective ring-opening can lead to an enantioenriched intermediate that can then be converted to the desired nerolidol enantiomer.

Another strategy involves the resolution of a racemic mixture of nerolidol or a precursor. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, separating the diastereomers by chromatography or crystallization, and then cleaving the chiral auxiliary to obtain the pure enantiomers. For example, diastereomeric camphanoates of nerolidol have been used for separation by MPLC (Medium Pressure Liquid Chromatography). researchgate.netuni-frankfurt.deresearchgate.net

The development of stereoselective synthesis is critical as different enantiomers can exhibit distinct biological activities and olfactory properties. For example, in kiwifruit flowers, (S)-(E)-nerolidol is the predominant enantiomer produced. nih.gov

Advanced Synthetic Techniques: Electrochemical and Modular Coupling Approaches

Recent advancements in synthetic chemistry have introduced novel methods for the synthesis of terpenes like (E)-Nerolidol. Electrochemical methods offer a greener and more efficient alternative to traditional chemical reactions. nih.gov These methods utilize electricity to drive chemical transformations, often avoiding the need for harsh reagents and reducing waste. For instance, electrochemical oxidative coupling reactions can be employed to form key carbon-carbon bonds in the nerolidol scaffold. nih.gov

A modular "mix-and-match" strategy has also been developed, leveraging Ni-catalyzed electrochemical sp2–sp3 decarboxylative coupling reactions. nih.gov This approach allows for the assembly of terpene natural products from simple, modular building blocks. In the context of nerolidol synthesis, geometrically differentiated vinyl iodides can be coupled with enantiomeric building blocks derived from linalool to achieve a controlled synthesis of the different isomers. nih.gov This modularity provides a high degree of flexibility and efficiency, enabling the targeted synthesis of specific nerolidol isomers. nih.gov

These advanced techniques represent the forefront of terpene synthesis, offering more sustainable and versatile routes to complex natural products like (E)-Nerolidol.

Chemical Reactivity and Derivative Chemistry of E Nerolidol

Oxidative Transformations and Degradation Pathways (e.g., Ozonolysis)

(E)-Nerolidol is susceptible to oxidative cleavage and degradation through several pathways, including chemical ozonolysis and biological transformations.

Ozonolysis: The reaction of (E)-Nerolidol with ozone is a prominent example of oxidative cleavage. wikipedia.org This reaction primarily targets the more substituted internal double bonds. acs.orgresearchmap.jp Experimental studies have shown that ozone reacts preferentially with the (CH₃)₂C=CH– (bond A) and –(CH₃)C=CH– (bond B) moieties, accounting for over 98% of the reaction, while the terminal –HC=CH₂ group (bond C) is significantly less reactive. acs.orgresearchmap.jp The process leads to the cleavage of these double bonds and the formation of smaller carbonyl compounds and Criegee intermediates. acs.orgwikipedia.org

Biological Oxidation: In biological systems, (E)-Nerolidol can be degraded by cytochrome P450 (CYP) enzymes. mdpi.com For instance, specific CYPs can catalyze the oxidative cleavage of (E)-Nerolidol to produce the C11 homoterpene (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a volatile compound released by plants after herbivore damage. mdpi.comnih.gov The formal by-product of this one-step degradation is methyl vinyl ketone, though alternative two-step mechanisms have also been proposed. mdpi.com Additionally, microbial transformations can serve as a degradation pathway. Various microorganisms, such as Aspergillus niger and Rhodococcus rubropertinctus, are capable of oxidizing trans-nerolidol. tandfonline.com These biotransformations often result in hydroxylated or carboxylated products, such as 12-hydroxy-trans-nerolidol and the corresponding 12-carboxylic acid derivative. tandfonline.comresearchgate.net

| Reaction Type | Key Reagents/Catalysts | Major Products | Reference |

|---|---|---|---|

| Ozonolysis | Ozone (O₃) | C₁₂ and C₇ α-hydroxy-hydroperoxides, ketones | acs.orgresearchmap.jp |

| Enzymatic Oxidation | Cytochrome P450 Enzymes | (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) | mdpi.com |

| Microbial Transformation | Rhodococcus rubropertinctus | 12-hydroxy-trans-nerolidol, 12-carboxylic acid of trans-nerolidol | tandfonline.com |

Mechanistic Studies of Chemical Reactions Involving (E)-Nerolidol

Understanding the mechanisms of reactions involving (E)-Nerolidol is crucial for predicting products and controlling reaction outcomes.

Ozonolysis Mechanism: The ozonolysis of the alkene moieties in (E)-Nerolidol proceeds via the Criegee mechanism. wikipedia.orgorganic-chemistry.org This mechanism involves an initial 1,3-dipolar cycloaddition of ozone to a double bond to form an unstable primary ozonide (a molozonide). wikipedia.orglibretexts.org This intermediate rapidly rearranges through a retro-1,3-dipolar cycloaddition, cleaving to form a carbonyl compound (a ketone or aldehyde) and a carbonyl oxide, also known as the Criegee intermediate. wikipedia.orgorganic-chemistry.org These two fragments can then recombine in a different orientation through another 1,3-dipolar cycloaddition to yield a more stable secondary ozonide (a 1,2,4-trioxolane). wikipedia.org Subsequent workup of the ozonide determines the final products. organic-chemistry.org

Acid-Catalyzed Reaction Mechanisms: In the presence of acid, the tertiary hydroxyl group of (E)-Nerolidol is readily protonated, forming a good leaving group (water). scispace.com Departure of the water molecule generates a tertiary carbocation. scispace.comnih.gov This highly reactive intermediate is central to dehydration and rearrangement reactions. The fate of the carbocation depends on the reaction conditions. It can be quenched by a nucleophile, lose a proton from an adjacent carbon to form an alkene (dehydration), or undergo rearrangements and cyclizations to yield various other sesquiterpene structures. scispace.com

Dehydration Reactions and Formation of Related Sesquiterpenes (e.g., (E)-β-Farnesene)

The acid-catalyzed dehydration of (E)-Nerolidol leads to the formation of various sesquiterpene hydrocarbons. This transformation is initiated by the formation of a tertiary carbocation following the loss of water. scispace.com

This nerolidyl cation can then undergo deprotonation from an adjacent carbon atom. The removal of a proton results in the formation of a new carbon-carbon double bond, yielding a mixture of acyclic sesquiterpenes. One of the potential products of this elimination reaction is (E)-β-Farnesene. The formation of (E)-β-farnesene and (E)-nerolidol can be catalyzed by the same terpene synthase enzyme from a farnesyl diphosphate (B83284) precursor, proceeding through a shared carbocation intermediate. nih.gov Deprotonation of this intermediate leads directly to (E)-β-farnesene. nih.gov Similarly, the carbocation generated during the acid-catalyzed dehydration of (E)-nerolidol can undergo deprotonation to yield (E)-β-farnesene among other products. Under certain acidic conditions, this carbocation can also undergo cyclization reactions to produce monocyclic sesquiterpenes such as bisabolenes. scispace.com

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| (E)-Nerolidol | (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | C₁₅H₂₆O |

| (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) | (3E)-4,8-dimethylnona-1,3,7-triene | C₁₁H₁₈ |

| Methyl vinyl ketone | But-3-en-2-one | C₄H₆O |

| Nerolidyl Acetate | [(E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] acetate | C₁₇H₂₈O₂ |

| Acetic anhydride | Ethanoic anhydride | C₄H₆O₃ |

| Pyridine | Pyridine | C₅H₅N |

| (E)-β-Farnesene | (6E)-7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | C₁₅H₂₄ |

| Farnesyl diphosphate | [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen diphosphate | C₁₅H₂₈O₇P₂ |

Advanced Analytical and Spectroscopic Characterization of E Nerolidol

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of (E)-Nerolidol. Due to the volatility and thermal stability of sesquiterpene alcohols, GC-MS provides excellent separation and definitive identification. The boiling points of sesquiterpenes, which range from approximately 250 to 280°C, make them ideal candidates for this gas-phase analytical method. researchgate.netnih.gov

For qualitative analysis, the mass spectrum of (E)-Nerolidol serves as a chemical fingerprint. The fragmentation pattern obtained from electron ionization (EI) allows for its identification by comparison with spectral libraries like the NIST Mass Spectral Library. When analyzing complex matrices such as essential oils, the combination of the compound's retention time on the GC column and its mass spectrum provides a high degree of confidence in its identification. nih.gov

In quantitative analysis, GC-MS is used to determine the concentration of (E)-Nerolidol, often in biological samples. A simple and rapid GC-MS method has been developed for the quantification of nerolidol (B1678203) in mouse plasma. nih.govnih.gov This method demonstrates good linearity, precision, and accuracy, making it suitable for pharmacokinetic studies. nih.gov To achieve accurate quantification, an internal standard (IS) with similar chemical properties, such as farnesol, is often used to account for variations in sample preparation and injection. nih.gov The total ion chromatogram (TIC) or specific ion monitoring (SIM) can be used for quantification, with SIM offering enhanced sensitivity by focusing on characteristic ions of the analyte.

A study on the quantification of nerolidol in mouse plasma established a method with a linear range of 0.010–5 µg/mL. nih.govnih.gov The limits of detection (LOD) and quantification (LLOQ) were determined to be 0.0017 µg/mL and 0.0035 µg/mL, respectively. nih.govnih.gov

| Parameter | Value/Condition |

|---|---|

| Analyte | Nerolidol (cis and trans isomers) |

| Internal Standard (IS) | Farnesol |

| Matrix | Mouse Plasma |

| Retention Time (trans-Nerolidol) | 5.98 min |

| Retention Time (cis-Nerolidol) | 5.87 min |

| Retention Time (IS) | 6.61 min |

| Total Run Time | 7 min |

| Linear Range | 0.010–5 µg/mL |

| Limit of Detection (LOD) | 0.0017 µg/mL |

| Limit of Quantification (LLOQ) | 0.0035 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is widely used, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, particularly for samples that may be thermally labile or for applications requiring high sensitivity. researchgate.net LC-MS is frequently employed in pharmacokinetic studies due to its accuracy and suitability for complex biological matrices. researchgate.net

An LC-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been developed and validated for the pharmacokinetic evaluation of nerolidol in rat plasma. This method utilizes a reverse-phase LC column for separation. researchgate.net For mass spectrometric detection, the analysis is often performed in positive ion mode with single ion monitoring (SIM) to enhance selectivity and sensitivity. researchgate.net The precursor ion of nerolidol can be monitored for quantitative purposes. This LC-MS method demonstrated a lower limit of quantification (LLOQ) of 10 ng/mL, with good precision and accuracy. researchgate.net

| Parameter | Value/Condition |

|---|---|

| Technique | Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) |

| Chromatography | Reverse Phase LC |

| Total Run Time | 14.5 min |

| Linear Range | 10–10,000 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Precision (CV) | < 8% |

| Accuracy (RE) | -6% to 6% |

Enantiomeric Analysis and Chiral Discrimination Techniques

(E)-Nerolidol possesses a chiral center at the C-3 position, resulting in two enantiomers: (3R,E)-nerolidol and (3S,E)-nerolidol. The separation and quantification of these enantiomers are critical as they can exhibit different biological activities and sensory properties.

Chiral gas chromatography is the most effective technique for the enantiomeric analysis of nerolidol. An analytical GC method utilizing a chiral cyclodextrin-based stationary phase can successfully resolve the enantiomeric pairs of both (Z)- and (E)-nerolidol. researchgate.net This allows for the determination of the enantiomeric excess (ee) in natural and synthetic samples. For instance, in kiwifruit flowers, the enzyme AcNES1 was identified as a (S)-(E)-nerolidol synthase, producing the (S)-enantiomer as the predominant form. nih.gov

Another approach for separating the stereoisomers involves derivatization. The four stereoisomers of nerolidol (enantiomers of both the E and Z forms) have been successfully separated by Medium Pressure Liquid Chromatography (MPLC) after derivatization with (1S,4R)-camphanoic acid chloride to form diastereomeric esters. researchgate.net These diastereomers can then be separated on a standard stationary phase like silica (B1680970) gel. researchgate.net

| Technique | Methodology | Application |

|---|---|---|

| Chiral Gas Chromatography (GC) | Direct separation on a chiral stationary phase (e.g., modified cyclodextrin). researchgate.net | Resolves (R)- and (S)-enantiomers of (E)-Nerolidol. |

| Medium Pressure Liquid Chromatography (MPLC) | Separation of diastereomeric esters formed by derivatization with a chiral reagent (e.g., (1S, 4R)-camphanoates). researchgate.net | Separates all four stereoisomers of nerolidol. |

Spectroscopic Methods in Mechanistic Studies (e.g., Isotopic Labeling, NMR for intermediates)

Spectroscopic methods are invaluable for elucidating the biosynthetic pathways and reaction mechanisms involving (E)-Nerolidol. Isotopic labeling, in conjunction with mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful tool for tracing the metabolic fate of molecules.

A key example of isotopic labeling in a mechanistic study involves the biosynthesis of the C11 homoterpene (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), an important herbivore-induced plant volatile. It was demonstrated in maize that (E)-nerolidol is a direct precursor to DMNT. This was confirmed through experiments where deuterium-labeled (E)-nerolidol was supplied to herbivore-damaged leaves, and the subsequent emission of deuterium-labeled DMNT was observed. nih.gov This provided direct evidence for the enzymatic conversion and established (E)-neridol synthase as the first committed step in DMNT biosynthesis from farnesyl diphosphate (B83284). nih.gov

Ecological and Biological Roles of E Nerolidol Non Clinical Mechanisms

Plant Defense Signaling and Induced Resistance Mechanisms

Plants employ a sophisticated array of defense mechanisms against herbivores and pathogens, many of which are induced upon attack. (E)-Nerolidol is a key component of these inducible defense systems, acting as both a direct defense compound and a signal to prime the plant for future threats.

Plants release a variety of volatile organic compounds (VOCs) in response to tissue damage caused by herbivores. (E)-Nerolidol is a prominent VOC emitted by numerous plant species following herbivore attacks. For instance, its production is significantly increased in tea plants (Camellia sinensis) when attacked by the piercing herbivore Empoasca onukii and in maize (Zea mays) following damage by lepidopteran larvae. Similarly, cucumber (Cucumis sativus) and lima bean (Phaseolus lunatus) plants produce (E)-Nerolidol in response to spider mite infestation.

Research has shown that (E)-Nerolidol often serves as a metabolic intermediate in the biosynthesis of other crucial defense volatiles. Specifically, it is the direct precursor to the C11 homoterpene (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a common and potent herbivore-induced volatile that plays a critical role in attracting natural enemies of the herbivores. The conversion of (E)-Nerolidol to DMNT is an essential step in the plant's indirect defense strategy. For example, in maize, the herbivore-inducible terpene synthase 1 (TPS1) enzyme produces (E)-nerolidol, which is then converted to DMNT to protect the plant.

(E)-Nerolidol acts as a potent volatile signal that can prime plant defense responses, preparing undamaged tissues or neighboring plants for a more rapid and robust defense upon subsequent attack. This priming effect is closely linked to the induction of key phytohormone signaling pathways, particularly those involving jasmonic acid (JA) and abscisic acid (ABA).

Exposure of tea plants to (E)-nerolidol triggers a series of rapid defense-related responses. These early events include an oxidative burst characterized by the production of hydrogen peroxide (H₂O₂), and the activation of mitogen-activated protein kinase (MAPK) cascades and WRKY transcription factors. These signaling components, in turn, lead to increased production of JA, its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), and ABA. The induction of these signaling molecules leads to the accumulation of various defense-related compounds, such as polyphenol oxidase (PPO), chitinase, and callose, which confer broad-spectrum resistance against both insect pests and fungal pathogens. The ability of (E)-Nerolidol to induce these signaling pathways allows the plant to enter a "primed" state, enabling a stronger and faster defense reaction to subsequent herbivory or infection.

| Signaling Event | Molecule/Pathway Activated | Downstream Effect |

| Early Signaling | Mitogen-Activated Protein Kinase (MAPK) | Activation of defense gene expression |

| WRKY Transcription Factors | Regulation of defense responses | |

| Hydrogen Peroxide (H₂O₂) Burst | Oxidative signaling and cell wall modifications | |

| Hormonal Signaling | Jasmonic Acid (JA) and JA-Ile | Induction of anti-herbivore and anti-pathogen defenses |

| Abscisic Acid (ABA) | Increased antioxidant capacity and callose synthesis |

Interspecific Chemical Communication

As a volatile compound, (E)-Nerolidol can travel through the air, carrying information that influences the behavior and physiology of other organisms, including insects, microbes, and other plants.

One of the most well-documented ecological roles of (E)-Nerolidol is in indirect plant defense, where it helps recruit natural enemies of the attacking herbivores. The blend of VOCs released by a damaged plant, which often includes (E)-Nerolidol and its derivative DMNT, acts as a chemical cue for predatory and parasitic insects that prey on the herbivores.

For example, the predatory mite Phytoseiulus persimilis, a natural enemy of spider mites, is strongly attracted to (E)-Nerolidol. This attraction helps the predators locate infested plants, leading to a reduction in the herbivore population and thereby protecting the plant. This tritrophic interaction (plant-herbivore-predator) is a classic example of the sophisticated chemical communication networks in which (E)-Nerolidol plays a vital part.

(E)-Nerolidol and essential oils containing it exhibit significant antimicrobial properties against a range of plant pathogens. This activity constitutes a form of direct chemical defense against microbial invasion. In tea plants, the application of (E)-Nerolidol was shown to trigger resistance against the fungal pathogen Colletotrichum fructicola, which causes anthracnose disease. The induced resistance is associated with the accumulation of defense-related proteins and compounds that inhibit fungal growth.

Studies have demonstrated the antifungal efficacy of (E)-Nerolidol against several other phytopathogenic fungi. For example, it has been shown to inhibit the mycelial growth and sclerotial production of Sclerotium cepivorum, a fungus that attacks garlic. Furthermore, trans-nerolidol has demonstrated fungistatic activity against Corynespora cassiicola, another plant pathogen. These findings underscore the role of (E)-Nerolidol as a broad-spectrum defense molecule that helps protect plants from both herbivorous insects and pathogenic microbes.

| Pathogen Species | Plant Affected | Reference |

| Colletotrichum fructicola | Tea (Camellia sinensis) | |

| Sclerotium cepivorum | Garlic (Allium sativum) | |

| Corynespora cassiicola | General Phytopathogen |

The release of (E)-Nerolidol into the atmosphere serves not only to attract beneficial insects but also to warn neighboring plants of impending danger. VOCs can act as airborne signals that are perceived by nearby plants, prompting them to activate their own defense systems in preparation for an attack.

Intraspecific Biological Functions within Plants

Contribution to Floral Scent and Pollinator Attraction

(E)-Nerolidol, a volatile sesquiterpene alcohol, is a significant component of the floral fragrance in numerous plant species, playing a crucial role in mediating interactions with pollinators. mdpi.com Floral scents are complex chemical signals that guide pollinators to their target flowers, and the specific composition of these volatile bouquets can determine pollinator preference and visitation frequency. nih.govescholarship.org The presence of (E)-Nerolidol contributes to the unique aroma profile, or "bouquet," that attracts specific insects. researchgate.net For instance, this compound is a known contributor to the floral aroma of tea plants (Camellia sinensis). nih.gov

The attraction of pollinators is not typically assigned to a single compound but rather to the entire ensemble of volatiles emitted by the flower. researchgate.net However, individual components like (E)-Nerolidol can act as key attractants for certain types of pollinators. fu-berlin.de Plants often regulate the emission of these volatile compounds to coincide with periods of pollinator activity, thereby maximizing their reproductive success. nih.govescholarship.org The specific blend of scents, including (E)-Nerolidol, allows pollinators to distinguish between plant species and even between individual plants, ensuring effective pollen transfer. nih.gov Research into the floral scents of various orchids has identified nerolidol (B1678203) as a key constituent, linking the chemical composition of the fragrance to the plant's pollination strategy. researchgate.net

Table 1: Examples of Plants Emitting (E)-Nerolidol in Floral Scent

| Plant Species | Role of (E)-Nerolidol |

| Camellia sinensis (Tea) | Contributes to the characteristic floral aroma. nih.gov |

| Various Orchid Species | A component of the floral "bouquet" involved in attracting pollinators. researchgate.net |

| Populus balsamifera (Balsam Poplar) | A major component of the essential oil from buds, which contributes to its overall scent profile. nih.gov |

Role in Plant Stress Adaptation (e.g., Response to Low Temperature and Mechanical Damage)

(E)-Nerolidol plays a significant role in a plant's defense and adaptation mechanisms, particularly in response to abiotic stresses like low temperatures and mechanical damage. nih.govresearchgate.net The synthesis and emission of this volatile compound can be induced by various stress conditions, acting as a signal in plant defense responses. researchgate.netresearchgate.net

Research on tea plants (Camellia sinensis) has demonstrated that the manufacturing process for oolong tea, which involves repeated mechanical damage (simulating herbivory) and exposure to different temperatures, leads to a high content of (E)-Nerolidol. nih.gov Studies have shown that continuous mechanical damage significantly boosts the expression of the C. sinensis (E)-nerolidol synthase (CsNES) gene, which in turn increases the production of (E)-Nerolidol. nih.gov

Furthermore, the combination of low-temperature stress and mechanical damage has a synergistic effect on the formation of (E)-Nerolidol in tea leaves. nih.gov This indicates that the compound is part of a complex stress-response system where multiple environmental cues can trigger its production. nih.gov This induced synthesis serves as a protective measure, with (E)-Nerolidol acting as a volatile signal that can induce defenses against insects and pathogens. researchgate.net The emission of terpenes like nerolidol under stress conditions is a key example of how plants interact with their environment and defend themselves against various threats. researchgate.net

Table 2: Effect of Stress Factors on (E)-Nerolidol Formation in Camellia sinensis

| Stress Factor | Effect on (E)-Nerolidol | Research Finding |

| Mechanical Damage | Increased Production | Significantly enhanced the expression of the CsNES enzyme and the content of (E)-Nerolidol. nih.gov |

| Low Temperature | Increased Production | Contributes to the formation of (E)-Nerolidol. nih.govresearchgate.net |

| Combined Mechanical Damage & Low Temperature | Synergistic Increase | The combination of stresses had a synergistic effect on (E)-Nerolidol formation. nih.gov |

Broader Biological Activity Mechanisms (Non-Human Clinical)

Immunomodulatory Mechanisms at the Cellular Level (e.g., Neutrophil Activation)

(E)-Nerolidol has been identified as a potential anti-inflammatory modulator of human neutrophils, a type of white blood cell crucial to the innate immune response. nih.govmdpi.com Studies have shown that nerolidol can influence neutrophil behavior in several ways. Initially, pure nerolidol can activate a Ca²+ influx in human neutrophils. mdpi.comresearchgate.net This initial activation is followed by a down-regulation of the neutrophil response to subsequent stimuli. mdpi.com

Specifically, pretreatment with nerolidol inhibits the activation of neutrophils induced by agonists like fMLF (N-formylmethionyl-leucyl-phenylalanine) and WKYMVM. mdpi.comkisti.re.kr This inhibitory action suggests that nerolidol desensitizes the cells to inflammatory chemoattractants. researchgate.net Furthermore, nerolidol has been shown to inhibit human neutrophil chemotaxis, which is the directed movement of neutrophils toward a chemical stimulus, such as at a site of inflammation. mdpi.comresearchgate.net This dual action—initial activation followed by inhibition of further response—highlights its complex immunomodulatory activity. mdpi.comresearchgate.net

Table 3: Inhibitory Activity of (E)-Nerolidol on Human Neutrophil Activation

| Activating Agonist | IC₅₀ Value of (E)-Nerolidol | Reference |

| fMLF | 4.0 μM | nih.govmdpi.com |

| WKYMVM | 3.7 μM | nih.govmdpi.com |

Enzymatic Biological Activity Mechanisms (e.g., Antioxidant Capacity through Enzyme Enhancement)

(E)-Nerolidol demonstrates potent antioxidant activity, not only by scavenging free radicals directly but also by enhancing the production and activity of endogenous antioxidant enzymes. nih.govresearchgate.net This mechanism provides cellular protection against oxidative stress, a condition linked to various forms of cellular damage. nih.gov

Research has shown that nerolidol can increase the enzymatic activities of key antioxidant enzymes, namely superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov These enzymes are critical components of the cellular antioxidant defense system. SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase facilitates the decomposition of hydrogen peroxide into water and oxygen. By boosting the activity of these enzymes, nerolidol helps to neutralize harmful reactive oxygen species (ROS). nih.gov

The underlying mechanism for this enzymatic enhancement involves the activation of specific signaling pathways. Nerolidol has been found to modulate the Nrf2/Keap1 signaling pathway. nih.gov Under conditions of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it promotes the expression of various antioxidant and detoxifying enzymes, including SOD and enzymes of the glutathione (B108866) cycle. nih.gov This upregulation of the endogenous antioxidant response is a key mechanism behind nerolidol's cytoprotective effects. nih.gov

Table 4: Effect of (E)-Nerolidol on Antioxidant Enzymes

| Enzyme | Effect | Mechanism |

| Superoxide Dismutase (SOD) | Increased activity. nih.gov | Upregulation via the Nrf2/Keap1 signaling pathway. nih.gov |

| Catalase (CAT) | Increased activity. nih.gov | Enhancement of the endogenous antioxidant defense system. nih.gov |

Metabolic Engineering and Biotechnological Production of E Nerolidol

Heterologous Biosynthesis in Microbial Systems (e.g., Yeast, Escherichia coli)

Microbial systems like yeast and E. coli are powerful platforms for producing valuable compounds like (E)-nerolidol due to their rapid growth, well-understood genetics, and scalability. nih.govnih.gov The core strategy involves introducing a heterologous gene encoding a nerolidol (B1678203) synthase, the enzyme that converts the universal sesquiterpene precursor farnesyl diphosphate (B83284) (FPP) into nerolidol.

A frequently used enzyme is the (3S,6E)-nerolidol synthase (FaNES1) from strawberry (Fragaria x ananassa), which catalyzes the conversion of FPP to (3S,6E)-nerolidol. wikipedia.org The primary challenge in heterologous biosynthesis is ensuring a sufficient supply of the FPP precursor. Host organisms utilize FPP for their own essential processes, such as sterol biosynthesis in yeast, creating competition with the desired product pathway. nih.govmdpi.com

In Saccharomyces cerevisiae (Yeast): S. cerevisiae is a favored host as it naturally possesses the mevalonate (B85504) (MVA) pathway, which produces FPP. mdpi.com Engineering efforts focus on enhancing the flux through this pathway. Key strategies include:

Overexpression of MVA Pathway Genes: Increasing the expression of genes such as tHMG1 (a truncated version of HMG-CoA reductase), IDI1 (isopentenyl diphosphate isomerase), and ERG20 (farnesyl diphosphate synthase) can boost the intracellular pool of FPP. nih.govacs.org

Downregulation of Competing Pathways: To divert more FPP towards nerolidol production, competing pathways like sterol biosynthesis are often downregulated. This can be achieved by controlling the expression of squalene (B77637) synthase (ERG9), which consumes FPP. acs.org

Enzyme Fusion and Optimization: Fusing the nerolidol synthase (e.g., from Actinidia sinensis) to FPP synthase (FPS) has been shown to dramatically increase production, improving the titer by nearly 60-fold in one study. usc.edu

In Yarrowia lipolytica (Yeast): This non-conventional oleaginous yeast is notable for its high intracellular acetyl-CoA flux, a key building block for the MVA pathway. acs.org Researchers have successfully engineered Y. lipolytica for high-titer trans-nerolidol production through a systematic approach that includes:

Protein and Pathway Engineering: Rational protein engineering of the nerolidol synthase (FaNES1) was performed to create an optimized variant (FaNES1G498Q). nih.govacs.org

Compartmentalization: To leverage the yeast's natural metabolic architecture, a parallel nerolidol biosynthesis pathway was engineered within the peroxisome, harnessing the peroxisomal acetyl-CoA pool. This strategy, combined with enhancing acetyl-CoA transport from the peroxisome to the cytosol, significantly improved yields. acs.orgnih.gov

In Escherichia coli: E. coli is another workhorse of metabolic engineering. mdpi.com While it naturally uses the methylerythritol 4-phosphate (MEP) pathway for isoprenoid synthesis, the heterologous MVA pathway is often introduced to increase the FPP supply for sesquiterpene production. kaist.ac.kr Systematic optimization in E. coli has involved:

Screening and Selection: Various nerolidol synthases from bacteria, fungi, and plants have been screened, with the strawberry FaNES1 often proving most active.

Pathway and Genome Optimization: A modular engineering strategy is applied to optimize the biosynthetic pathway. Furthermore, genome editing is used to block the flow of carbon to byproducts by deleting genes such as ldhA, poxB, and pflB.

These microbial engineering strategies have led to significant increases in (E)-nerolidol production, as highlighted in the table below.

| Host Organism | Key Engineering Strategy | Achieved Titer | Reference |

|---|---|---|---|

| Yarrowia lipolytica | Protein engineering (FaNES1G498Q), pathway compartmentalization (peroxisome) | 11.1 g/L | nih.gov |

| Saccharomyces cerevisiae | Integration of A. sinensis NES, fusion of NES to FPS, high-density fermentation | 1.71 g/L | usc.edu |

| Saccharomyces cerevisiae | Increasing copies of ERG20 and AcNES1 via in vivo gene amplification | >2 g/L | acs.org |

| Escherichia coli | Pathway optimization, genome editing, two-phase fed-batch fermentation | ~16 g/L | encyclopedia.pubnih.gov |

Genetic Manipulation and Pathway Engineering in Plant Systems

Genetically modifying plants offers an alternative strategy to produce or enhance the emission of specific volatile compounds like (E)-nerolidol. This approach can be used to improve plant defense mechanisms, as (E)-nerolidol is known to attract natural enemies of herbivores. nih.gov The primary model organism for this research has been Arabidopsis thaliana.

A key strategy involves introducing a potent nerolidol synthase gene, such as FaNES1 from strawberry, into the plant genome. core.ac.uk However, the simple introduction of the gene is often insufficient. The subcellular localization of the enzyme and the availability of its FPP substrate are critical factors that control the type and quantity of the product formed. nih.gov

Key research findings in plant systems include:

Subcellular Targeting: A significant breakthrough was achieved by targeting the introduced FaNES1 enzyme to the mitochondria. nih.govresearchgate.net In Arabidopsis, a long isoform of FPP synthase with a mitochondrial targeting signal naturally exists. core.ac.uk By fusing a mitochondrial signal peptide (e.g., CoxIV from yeast) to FaNES1, researchers successfully directed the enzyme to the mitochondria, where it could access the mitochondrial FPP pool. This resulted in a substantial increase in (E)-nerolidol emission compared to targeting the enzyme to other compartments like the cytosol or plastids. core.ac.ukresearchgate.neth1.co

| Genetic Modification | Key Finding | Reference |

|---|---|---|

| Expression of strawberry FaNES1 with mitochondrial targeting signal (CoxIV) | Enabled significant de novo emission of (E)-nerolidol by accessing the mitochondrial FPP pool. core.ac.ukresearchgate.net | core.ac.ukresearchgate.net |

| Co-expression of mitochondrial FaNES1, mitochondrial FPS1, and cytosolic HMGR1 | Increased the incidence rate and emission rate of (E)-nerolidol among transgenic plants. core.ac.uk | core.ac.uk |

Optimization Strategies for Enhancing (E)-Nerolidol Yields in Bioreactors

To move from laboratory-scale production to industrially viable processes, optimization of fermentation in bioreactors is essential. High-density cell cultures are employed to maximize productivity, but this can lead to challenges such as substrate limitation, byproduct accumulation, and product toxicity. nih.gov Various strategies are used to overcome these issues and enhance yields.

Fed-Batch Fermentation: This is a widely used strategy where nutrients are fed to the bioreactor during cultivation, allowing for greater control over cell growth and metabolism. nih.govmdpi.com For (E)-nerolidol production, a two-stage fed-batch process is often effective. An initial phase focuses on accumulating high cell biomass with a primary carbon source like glucose. This is followed by a production phase where a co-substrate or inducer is added to trigger the synthesis of the target compound. nih.gov By carefully controlling the feed rate, it is possible to avoid the accumulation of inhibitory byproducts and maintain high productivity. osti.gov

Two-Phase Extractive Fermentation: (E)-Nerolidol, like many terpenes, can be toxic to microbial cells at high concentrations. This product inhibition can severely limit final titers. nih.gov Two-phase fermentation is an effective in-situ product removal (ISPR) technique to circumvent this problem. nih.govresearchgate.net In this setup, a water-immiscible organic solvent (e.g., dodecane) is added to the aqueous fermentation broth. encyclopedia.pub The hydrophobic (E)-nerolidol partitions into the organic phase, thereby reducing its concentration in the aqueous phase and alleviating its toxic effects on the cells. This continuous extraction can dramatically increase the final product yield. For instance, in E. coli, a two-phase extractive fed-batch fermentation process yielded approximately 16 g/L of nerolidol, a significant improvement over single-phase fermentation which produced 6.8 g/L. encyclopedia.pubnih.gov

Process Parameter and Media Optimization: Fine-tuning of physical and chemical parameters is crucial for maximizing yield. This includes controlling temperature, pH, and dissolved oxygen levels. nih.gov The composition of the culture medium, including the choice of carbon sources (e.g., glucose, glycerol), nitrogen sources, and trace elements, is also optimized to support robust growth and high-level production. acs.org In Y. lipolytica, a carbon restriction strategy during fed-batch fermentation was key to achieving a high titer of 11.1 g/L. nih.gov

| Strategy | Host Organism | Description | Resulting Titer | Reference |

|---|---|---|---|---|

| Fed-Batch with Carbon Restriction | Yarrowia lipolytica | Controlled feeding of carbon source in a 5 L fed-batch fermenter to maintain optimal production conditions. | 11.1 g/L | nih.gov |

| Two-Phase Extractive Fed-Batch Fermentation | Escherichia coli | Addition of an organic solvent phase to continuously extract nerolidol, reducing product toxicity. | ~16 g/L | encyclopedia.pubnih.gov |

| High-Density Fermentation | Saccharomyces cerevisiae | Cultivating cells to a high density to maximize volumetric productivity. | 1.71 g/L | usc.edu |

Theoretical and Computational Chemistry Approaches to E Nerolidol Research

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of molecules. scielo.org.mxlongdom.org These computational methods allow for the calculation of various molecular descriptors that provide a quantitative basis for predicting chemical behavior.

At the heart of these studies are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. scielo.org.mx A smaller energy gap generally implies higher reactivity.

Key quantum chemical parameters calculated through DFT to assess the reactivity of a molecule like (E)-Nerolidol include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

| Quantum Chemical Parameter | Formula | Significance in Reactivity |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the ease of electron donation. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the ability to accept an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents resistance to deformation of the electron cloud. |

| Chemical Softness (S) | S = 1 / η | Indicates the polarizability of the molecule. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the electrophilic character of a molecule. |

Molecular Dynamics Simulations of Molecular Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netdovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. researchgate.net This approach is particularly useful for investigating the interactions of small molecules like (E)-Nerolidol with their environment and for studying adsorption processes. comsol.com

In the context of (E)-Nerolidol, MD simulations can be employed to understand its interactions with various biological and non-biological systems. For example, simulations can model the interaction of (E)-Nerolidol with lipid bilayers, providing insights into its ability to penetrate cell membranes. nih.gov This is particularly relevant given that nerolidol (B1678203) has been identified as a potent skin penetration enhancer. nih.gov MD simulations can also be used to study the interactions of (E)-Nerolidol with proteins, revealing how the molecule binds and the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.net These simulations can complement molecular docking studies by providing a dynamic picture of the binding process and the stability of the resulting complex. mdpi.com

Adsorption phenomena, where molecules adhere to a surface, can also be investigated using MD simulations. comsol.com For (E)-Nerolidol, this could involve studying its adsorption onto various materials, which is relevant for applications in areas such as drug delivery and materials science. The simulations can provide information on the preferred orientation of the molecule on the surface, the strength of the adsorption, and the influence of the solvent on the process.

While specific MD simulation studies focusing solely on the general molecular interactions and adsorption of (E)-Nerolidol are not detailed in the provided search results, the principles of this technique are widely applicable. Such studies would typically involve defining a force field that describes the interactions between the atoms of (E)-Nerolidol and its surrounding environment, followed by running the simulation for a sufficient length of time to observe the desired phenomena. The trajectories generated by the simulation can then be analyzed to extract information about the system's properties.

Molecular Docking for Enzyme-Substrate and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery and design to understand how a ligand, such as (E)-Nerolidol, interacts with a biological target, typically a protein or a receptor. nih.govnih.gov The binding affinity, which is a measure of the strength of the interaction, is often calculated as a docking score.

Several studies have utilized molecular docking to investigate the interactions of (E)-Nerolidol with various biological targets. For instance, in a study on its antiemetic effects, nerolidol was docked against several emesis-inducing receptors. The results showed that nerolidol exhibited a greater binding affinity against muscarinic receptors (M2 and M3) and dopaminergic receptors (D2 and D3). nih.govnih.gov

In another study, the interaction of (E)-nerolidol with cyclooxygenase-2 (COX-2) protein was investigated. researchgate.net Similarly, its binding to tyrosinase protein has also been explored through molecular docking. researchgate.net Furthermore, molecular docking studies have been employed to understand the potential mechanism of action of trans-nerolidol in protecting against myocardial ischemia by examining its binding to apoptosis-related proteins like cytochrome C. mdpi.com

The interactions observed in these docking studies typically involve hydrogen bonds and hydrophobic interactions between (E)-Nerolidol and the amino acid residues in the binding pocket of the target protein. researchgate.net For example, the hydroxyl group of (E)-Nerolidol can act as a hydrogen bond donor or acceptor, while its long hydrocarbon chain can participate in hydrophobic interactions.

| Target Protein/Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Biological Effect | Reference |

|---|---|---|---|---|

| Muscarinic M2 Receptor | -7.3 | Not specified | Antiemetic | nih.govnih.gov |

| Muscarinic M3 Receptor | -7.3 | Not specified | Antiemetic | nih.govnih.gov |

| Dopamine D2 Receptor | -6.5 | Not specified | Antiemetic | nih.govnih.gov |

| Dopamine D3 Receptor | -6.5 | Not specified | Antiemetic | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Not specified | Not specified | Anti-inflammatory | researchgate.net |

| Tyrosinase | Not specified | Not specified | Skin-related applications | researchgate.net |

| Cytochrome C | < -5.0 | Not specified | Cardioprotective | mdpi.com |

| Apaf1 | < -5.0 | Not specified | Cardioprotective | mdpi.com |

| Fas | < -5.0 | Not specified | Cardioprotective | mdpi.com |

| Caspase3 | < -5.0 | Not specified | Cardioprotective | mdpi.com |

| Caspase8 | < -5.0 | Not specified | Cardioprotective | mdpi.com |

| Caspase9 | < -5.0 | Not specified | Cardioprotective | mdpi.com |

Emerging Applications of E Nerolidol in Specialized Chemical Fields Non Clinical

Role as a Chemical Intermediate in the Synthesis of Complex Molecules

(E)-Nerolidol is a valuable precursor in the synthesis of other important chemicals, including vitamins and other terpenoids. Its industrial production is crucial to meet the demand for these derivative compounds. A common commercial synthesis route produces nerolidol (B1678203) from geranylacetone (B162166) through the addition of a vinyl Grignard reagent. Another pathway involves the conversion of linalool (B1675412) to geranylacetone, which is then transformed into nerolidol.

Once synthesized, (E)-Nerolidol can be used as a starting material for several high-value molecules:

Farnesol: (E)-Nerolidol can be isomerized to produce farnesol, another significant sesquiterpenoid used in perfumery and as a potential therapeutic agent.

Vitamin E and K1: The compound serves as a key intermediate in the industrial synthesis of Vitamin E and Vitamin K1, highlighting its importance in the pharmaceutical and nutritional supplement industries.

The following table summarizes key synthetic pathways involving (E)-Nerolidol as an intermediate.

| Starting Material | Intermediate | Final Product(s) | Application of Final Product |

| Linalool / Geranylacetone | (E)-Nerolidol | Farnesol | Fragrance, Research |

| Geranylacetone | (E)-Nerolidol | Vitamin E, Vitamin K1 | Pharmaceuticals, Nutritional Supplements |

Contribution to Functional Materials Development (e.g., Corrosion Inhibition)

Recent research has explored the application of naturally derived compounds as green corrosion inhibitors for metals. Essential oils containing (E)-Nerolidol have shown significant promise in this area. These eco-friendly inhibitors can form a protective layer on a metal's surface, mitigating corrosion in acidic environments.

A study investigating the inhibitory effect of Warionia saharea essential oil (WSEO) on mild steel in a 1 M HCl solution demonstrated its effectiveness. (E)-Nerolidol was identified as a major component of this oil, constituting 23.0% of its composition, alongside β-Eudesmol (34.9%) and Linalool (15.2%). The study found that the inhibition efficiency (IE) of the essential oil increased with its concentration, reaching 83.34% at 3.00 g/L.

The table below presents the experimental data on the corrosion inhibition efficiency of the (E)-Nerolidol-containing essential oil.

| Inhibitor Concentration (g/L) | Inhibition Efficiency (IE %) |

| 0.25 | 60.12 |

| 0.50 | 69.87 |

| 1.00 | 75.30 |

| 2.00 | 80.72 |

| 3.00 | 83.34 |

Data from a weight loss study on mild steel in 1 M HCl with Warionia saharea essential oil.

Applications in the Fragrance and Flavor Industry (beyond basic identification)

In the fragrance and flavor industry, (E)-Nerolidol is highly valued for more than just its basic scent. While its aroma is characterized as a delicate, mild floral-woody scent with green, fruity, and citrus nuances, its functional properties are what make it a sophisticated and versatile ingredient in modern perfumery.

(E)-Nerolidol's primary roles in fragrance compositions include:

Blender and Modifier: It is exceptionally useful for creating seamless transitions between different fragrance notes. Its subtle scent profile does not overpower other elements, making it ideal for modifying and adding natural depth to delicate floral compositions such as muguet, honeysuckle, and peony, where heavier fixatives would be overwhelming.

Functional Performance: It exhibits good stability in alkaline media, making it suitable for use in scented non-cosmetic products like detergents and cleansers.

The table below details the advanced functions and aroma characteristics of (E)-Nerolidol in the fragrance industry.

| Function | Description | Aroma Profile Contribution |

| Fixative | Reduces the volatility of other fragrance components, prolonging the scent's longevity. | Provides a subtle, woody-floral base that supports the overall structure without being obtrusive. |

| Blender | Creates smooth transitions between different olfactory notes within a perfume. | Adds a green, slightly fruity, and waxy nuance that connects floral and woody elements. |

| Modifier | Adds depth and a natural quality to delicate floral accords without overwhelming them. | Delicate floral (rose, apple-like), woody (fresh bark), and green undertones. |

(E)-Nerolidol is also used as a precursor for the synthesis of other fragrance ingredients, such as nerolidyl acetate, which has its own unique aromatic properties. Furthermore, it is approved by the U.S. Food and Drug Administration (FDA) as a safe food flavoring agent, where it contributes to citrus, fruit, and berry flavor profiles.

Q & A

Q. What are the standard synthetic routes for (E)-3,7-dimethyl-2,7-octadien-1-ol, and how do reaction conditions influence product purity?

The compound is synthesized via oxidation, reduction, or substitution reactions. For example:

- Oxidation : Using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the alcohol to 3,7-dimethyl-1-octen-3-one .

- Reduction : Catalytic hydrogenation with palladium/platinum yields saturated alcohols like 3,7-dimethyl-1-octanol .

- Substitution : Thionyl chloride (SOCl₂) replaces the hydroxyl group with halides (e.g., chloride) . Purity depends on reagent stoichiometry, temperature control, and post-reaction purification (e.g., column chromatography).

Q. How does (E)-3,7-dimethyl-2,7-octadien-1-ol compare structurally and functionally to related monoterpenes like Rhodinol or Citronellyl acetate?

- Rhodinol (3,7-dimethyl-7-octen-1-ol) has a saturated backbone, reducing reactivity compared to the conjugated diene system in (E)-3,7-dimethyl-2,7-octadien-1-ol, which enhances electrophilic addition potential .

- Citronellyl acetate introduces an ester group, altering volatility and olfactory properties, whereas the hydroxyl group in the target compound enables hydrogen bonding in biological systems .

Q. What analytical techniques are recommended for characterizing (E)-3,7-dimethyl-2,7-octadien-1-ol and its derivatives?

- GC-MS : Effective for quantifying stereoisomers (e.g., distinguishing E/Z configurations) in plant extracts, as shown in studies with retention times around 23.956–26.571 minutes .

- NMR : ¹H and ¹³C NMR (60 MHz) resolve structural features like allylic protons (δ 5.0–5.5 ppm) and hydroxyl groups (δ 1.5–2.0 ppm) .

- IR : Confirms functional groups (e.g., O-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do stereochemical differences (e.g., E vs. Z isomers) impact the biological activity of (E)-3,7-dimethyl-2,7-octadien-1-ol?

The E isomer exhibits stronger floral odor and antimicrobial activity due to its planar conformation, which enhances interaction with biological targets like microbial cell membranes. In contrast, the Z isomer (e.g., in lemongrass extracts) shows reduced repellency efficacy (57% spatial repellency vs. DEET in hexane extracts) . Computational docking studies are recommended to validate stereospecific binding to enzymes or receptors.

Q. What methodologies address contradictions in toxicity profiles between fragrance applications and dermal sensitization risks?

- In vitro assays : Use epidermal models (e.g., HaCaT cells) to assess irritation potential, referencing IFRA restrictions due to sensitization risks .

- QSAR modeling : Predict toxicity endpoints by correlating structural descriptors (e.g., electrophilicity index) with historical data .

- Dose-response studies : Establish safe thresholds for research use, aligning with EPA guidelines for inert pesticide ingredients (List 3) .

Q. How can researchers optimize the extraction and quantification of (E)-3,7-dimethyl-2,7-octadien-1-ol from natural sources?

- Solvent selection : Hexane extracts yield higher monoterpene concentrations (35.79% in oven-dried samples) compared to ethanol .

- Chromatographic conditions : Use polar stationary phases (e.g., DB-WAX) and temperature gradients (40–250°C) to resolve co-eluting compounds like α-farnesene .

- Validation : Spike-and-recovery experiments with deuterated internal standards improve accuracy in GC-MS quantification .

Q. What role does (E)-3,7-dimethyl-2,7-octadien-1-ol play in plant-insect interactions, and how can this be modeled experimentally?

- Behavioral assays : Olfactometer tests demonstrate its function as a herbivore-induced plant volatile (HIPV) attracting parasitoids .

- Gene expression analysis : RNA-seq of plant tissues after jasmonic acid treatment reveals upregulation of terpene synthase genes linked to its biosynthesis .

- Field trials : Compare pest infestation rates in transgenic plants overexpressing the compound versus wild-type controls.

Data Contradiction and Resolution